
tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Overview
Description
tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate typically involves the bromination of a pyrazole derivative. One common method includes the reaction of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products:
- Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.
- Oxidation and reduction reactions yield oxidized or reduced forms of the original compound.
Scientific Research Applications
Organic Synthesis
TBM-Br-Pz serves as an important intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for versatile nucleophilic substitution reactions, making it a valuable building block in organic chemistry.
Synthetic Routes
Common synthetic methods include:
- Bromination of Pyrazole Derivatives : Typically involves the reaction of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate with brominating agents like N-bromosuccinimide (NBS) under radical conditions.
This versatility enables the production of various substituted pyrazoles, which can be tailored for specific applications in pharmaceuticals and materials science.
Medicinal Chemistry
The compound is utilized in the development of pharmaceuticals, particularly those targeting pyrazole-containing scaffolds. Its potential biological activities include:
Enzyme Inhibition
TBM-Br-Pz has demonstrated inhibition of key enzymes such as lactate dehydrogenase (LDH), which plays a critical role in cancer metabolism. By inhibiting LDH, this compound can reduce lactate production in cancer cells, thereby impacting their growth and proliferation.
Case Study: Anticancer Activity
Research indicates that TBM-Br-Pz exhibits significant anticancer properties:
- Inhibition Potency : Studies have shown that it can inhibit both LDHA and LDHB isoforms with low nanomolar potency, correlating with reduced glycolysis in pancreatic cancer cells .
Material Science
In material science, TBM-Br-Pz can be employed to synthesize novel materials with specific properties. Its ability to participate in further reactions allows for the development of materials that could be used in various applications, including sensors and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
tert-Butyl 4-(chloromethyl)-1H-pyrazole-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 4-(iodomethyl)-1H-pyrazole-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns in substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs.
Biological Activity
Tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and cellular signaling modulation. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Structure : The compound features a pyrazole ring with a bromomethyl group and a tert-butyl ester, contributing to its reactivity and biological properties.
- Molecular Formula : C₁₁H₁₄BrN₃O₂
- Molecular Weight : 299.15 g/mol
The biological activity of this compound primarily revolves around its interaction with various enzymes and cellular pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, notably lactate dehydrogenase (LDH), which is crucial in cancer metabolism. Inhibitors of LDH can reduce lactate production in cancer cells, thereby affecting their growth and proliferation .
- Cell Signaling Pathways : It has been shown to influence important signaling pathways such as the PI3K/AKT/mTOR pathway, which is vital for cell growth and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of LDH : Studies have demonstrated that this compound can inhibit both LDHA and LDHB isoforms with low nanomolar potency. This inhibition correlates with reduced glycolysis in pancreatic cancer cells, making it a promising candidate for cancer therapy .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects:
- Animal Studies : In carrageenan-induced edema assays, compounds similar to this compound exhibited significant reductions in inflammation markers .
Case Studies
Several studies have highlighted the biological activity of this compound:
Pharmacological Insights
Research has indicated that the compound's structure contributes to its binding affinity with target enzymes:
Q & A
Basic Questions
Q. What are the standard synthetic routes for tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate?
The compound can be synthesized via bromination of the methyl group in tert-butyl 4-methylpyrazole-1-carboxylate. A common method involves reacting the precursor with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CH₃CN at reflux . Purification typically employs column chromatography with gradients of ethyl acetate and methanol, often with additives like triethylamine to minimize decomposition .
Q. How is the compound characterized in laboratory settings?
Key characterization methods include:
- Melting point : 30–50°C (varies with purity) .
- NMR spectroscopy : Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet), pyrazole protons (δ ~6.5–7.5 ppm), and bromomethyl group (δ ~4.3 ppm, singlet).
- HPLC : Purity ≥98% is typical for research-grade material .
Q. What safety precautions are required when handling this compound?
- Stability : Stable under inert conditions but decomposes under fire to release CO and NOₓ .
- Storage : Store in a cool, dry place (2–8°C) under nitrogen. Avoid exposure to moisture and light.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. No acute toxicity is reported, but brominated compounds may pose mutagenic risks .
Advanced Research Questions
Q. How does the reaction mechanism differ when varying the base in bromination reactions?
Substituting 1,8-diazabicycloundec-7-ene (DBU) with 1,1,3,3-tetramethylguanidine (TMG) can alter reaction kinetics. TMG, a milder base, reduces side reactions like elimination but may slow bromination. Mechanistic studies suggest TMG stabilizes intermediates via hydrogen bonding, while DBU promotes faster radical initiation .
Q. What structural insights are provided by X-ray crystallography?
Crystallographic data for related tert-butyl pyrazole derivatives (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) reveal:
- Unit cell parameters : Triclinic system (space group P1) with a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å, α = 88.85°, β = 81.21°, γ = 87.64° .
- Bond angles : The pyrazole ring exhibits near-planar geometry, with C–Br bond lengths of ~1.93 Å, consistent with sp³ hybridization .
Q. How can reaction conditions be optimized for scalability and yield?
- Solvent choice : Replacing CCl₄ with CH₃CN improves safety without sacrificing yield .
- Temperature : Controlled heating (60–70°C) minimizes by-products like dibrominated species.
- Purification : Si-Trisamine filtration before chromatography enhances purity by removing acidic impurities .
Q. What role does the tert-butyl group play in downstream applications?
The tert-butyl carbamate (Boc) group acts as a protective moiety for the pyrazole nitrogen, enabling selective functionalization (e.g., Suzuki coupling, nucleophilic substitution). Deprotection with TFA or HCl/dioxane regenerates the free NH group for further derivatization .
Q. How are purity and by-products analyzed in complex reaction mixtures?
Advanced analytical strategies include:
- LC-MS : Detects trace impurities (e.g., residual NBS or succinimide).
- 19F NMR : Useful for fluorinated analogs.
- Crystallographic refinement : Resolves ambiguities in stereochemistry for structurally similar by-products .
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)pyrazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZQQCAMWMLAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530144-72-0 | |
Record name | tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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